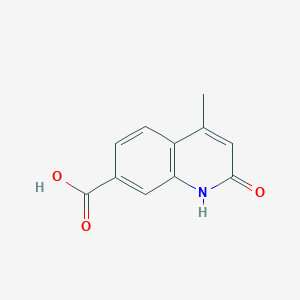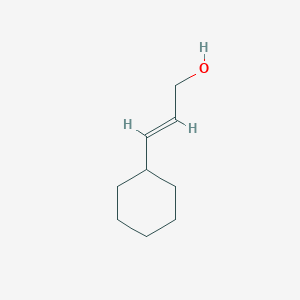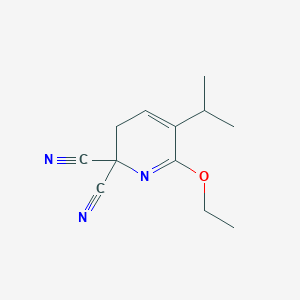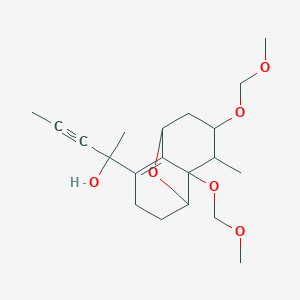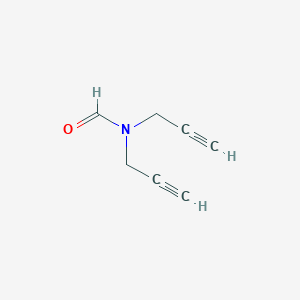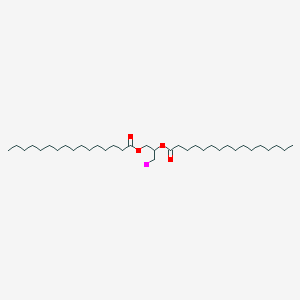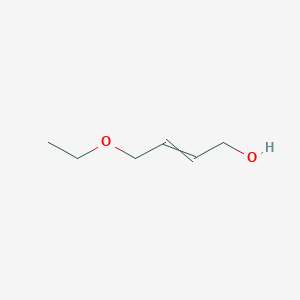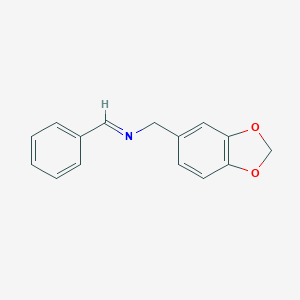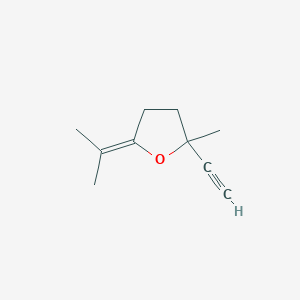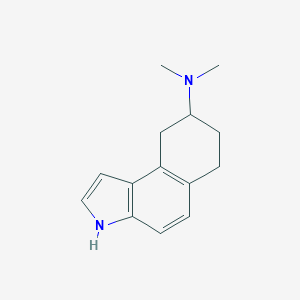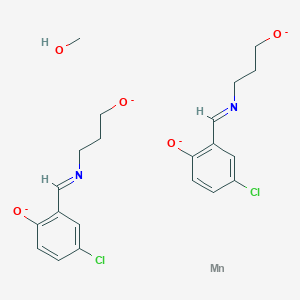
Mn(5-Cl-Salahp)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アストラガリン A は、ケンフェロール 3-O-β-D-グルコピラノシドとしても知られており、緑茶の種子、クワ (Morus alba L.)、およびヒルガオ科の植物 (Cuscuta chinensis) などの様々な植物に自然に存在するフラボノイドです 。 この化合物は、抗炎症作用、抗酸化作用、抗がん作用など、幅広い薬理作用を持つことから注目を集めています .
製法
合成経路と反応条件
アストラガリン A は様々な方法で合成できます。一般的なアプローチの 1 つに、ケンフェロールをグルコースでグリコシル化する方法があります。 この反応は通常、グルコースなどのグリコシルドナーとケンフェロールなどのグリコシルアクセプターを酸触媒の存在下で反応させる必要があります 。この反応は、目的の生成物を確実に生成するために、制御された温度と pH 条件下で行われます。
工業生産方法
工業的には、アストラガリン A は、マイクロ波支援抽出、酵素抽出、超音波抽出などの技術を用いて天然源から抽出されることが多いです 。これらの方法は、効率性が高く、化合物の生物活性特性を維持できるため、好まれています。
準備方法
Synthetic Routes and Reaction Conditions
Astragalin A can be synthesized through various methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl acceptor, such as kaempferol, in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, Astragalin A is often extracted from natural sources using techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction . These methods are preferred due to their efficiency and ability to preserve the bioactive properties of the compound.
化学反応の分析
反応の種類
アストラガリン A は、酸化、還元、置換などの様々な化学反応を起こします 。これらの反応は、化合物の構造を修飾し、薬理作用を高めるために不可欠です。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、生物活性と安定性が向上したアストラガリン A の様々な誘導体があります .
科学研究への応用
科学的研究の応用
Chemistry: Used as a template for synthesizing novel flavonoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
作用機序
アストラガリン A は、様々な分子標的と経路を通じて効果を発揮します:
類似化合物との比較
アストラガリン A は、ケルセチン、ケンフェロール、ルチンなどの他のフラボノイドとよく比較されます 。 これらの化合物はすべて、類似の構造特徴と薬理作用を共有していますが、アストラガリン A は、その特異的なグリコシル化パターンにより、バイオアベイラビリティと安定性が向上している点が特徴です .
類似化合物のリスト
- ケルセチン
- ケンフェロール
- ルチン
アストラガリン A は、その多様な治療応用と、機能性食品成分および治療剤としてのさらなる開発の可能性において際立っています。
特性
CAS番号 |
124430-02-0 |
|---|---|
分子式 |
C21H24Cl2MnN2O5-4 |
分子量 |
510.3 g/mol |
IUPAC名 |
4-chloro-2-(3-oxidopropyliminomethyl)phenolate;manganese;methanol |
InChI |
InChI=1S/2C10H11ClNO2.CH4O.Mn/c2*11-9-2-3-10(14)8(6-9)7-12-4-1-5-13;1-2;/h2*2-3,6-7,14H,1,4-5H2;2H,1H3;/q2*-1;;/p-2 |
InChIキー |
VHHRSFACLDJVHE-UHFFFAOYSA-L |
SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
正規SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
同義語 |
is(3-(5-chlorosalicylideneamino)propanolato-O,N-O')manganese(IV) Mn(5-Cl-SALAHP)2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


